molecular formula C11H14N2OS B055737 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole CAS No. 120165-52-8

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole

Cat. No. B055737
CAS RN: 120165-52-8
M. Wt: 222.31 g/mol
InChI Key: HUVORRPTACOVPT-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole (AMT) is a benzothiazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in regulating various physiological processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of serotonin receptor activity in the brain. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for further research in the field of medicinal chemistry.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or organisms.

Future Directions

There are several potential future directions for research on 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. One area of interest is the development of more potent and selective serotonin receptor agonists based on the structure of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole. Additionally, further investigation is needed to fully understand the mechanism of action of 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole, as well as its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole could lead to more efficient and cost-effective production of this compound.

Scientific Research Applications

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and environmental science. In medicinal chemistry, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as an anticancer agent, as well as for its antifungal and antibacterial properties. In neuroscience, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been studied for its potential as a serotonin receptor agonist, and as a tool for investigating the role of serotonin in various physiological processes. In environmental science, 2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole has been investigated for its potential as a fluorescent probe for detecting heavy metal ions in water.

properties

CAS RN

120165-52-8

Product Name

2-Amino-6-methoxy-4,5,7-trimethylbenzothiazole

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H14N2OS/c1-5-6(2)9(14-4)7(3)10-8(5)13-11(12)15-10/h1-4H3,(H2,12,13)

InChI Key

HUVORRPTACOVPT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)N)C)OC)C

synonyms

2-Benzothiazolamine,6-methoxy-4,5,7-trimethyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of 1-amino-4-methoxy-2,3,5-trimethylbenzene was dissolved in 1,000 ml of acetic acid and 50 ml of water. Then 212 g of potassium thiocyanate was added to the solution at room temperature. The reaction mixture was cooled with ice and 37.5 ml of bromine was added dropwise thereto, followed by stirring for 30 minutes. The reaction mixture was neutralized with a 1N aqueous solution of sodium hydroxide. The insoluble matters thus formed were separated by filtering and washed with water. After recrystallizing from methanol/tetrahydrofuran, 123 g of the title compound was obtained.
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